molecular formula C14H11NO2 B584129 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one CAS No. 113502-52-6

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B584129
CAS No.: 113502-52-6
M. Wt: 225.247
InChI Key: NFKBMHXYCKRXPQ-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (CAS 113502-52-6) is a high-purity organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . In pharmaceutical research and development, this compound is officially recognized as Ketorolac Related Compound C, making it a critical reference standard in the quality control and impurity profiling of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac . The compound serves as a model for studying various synthetic pathways, including base-induced cyclization and decarboxylation of malonate intermediates, as well as halogenation-driven cyclization methods that offer improved atom economy . From a structural perspective, its crystallographic data has been determined with the space group P1₂₁/c₁ and a unit cell volume characterized by a=10.114 Å, b=10.318 Å, c=10.503 Å, and a β angle of 102.090° . Researchers utilize this building block in synthetic chemistry to explore novel cyclization approaches and to develop more efficient continuous flow reactor processes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-benzoyl-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKBMHXYCKRXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150429
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

113502-52-6
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
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Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
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Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
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Record name 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-ONE
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Preparation Methods

Cyclization and Decarboxylation

Intermediate IV undergoes base-induced cyclization to form the pyrrolizine core. Treatment with sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes initiates intramolecular cyclization, followed by halogenation with N-bromosuccinimide (NBS) to introduce reactivity for subsequent functionalization. Hydrolysis of the diester group is achieved using ethanolic HCl, culminating in monodecarboxylation to yield the target 1-one derivative.

Critical Observations

  • Decarboxylation Efficiency : Selective removal of one carboxylate group requires precise stoichiometric control of acid and temperature.

  • Byproduct Formation : Over-hydrolysis may generate 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, necessitating careful pH monitoring during workup.

Spirodioxane Intermediate Route

Synthesis of Spirodioxane Precursors

An alternative pathway employs 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Compound V) as a cyclization agent. Reaction of 2-benzoylpyrrole with Compound V in DMF under inert atmosphere produces 2-benzoyl-1-[2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)ethyl]pyrrole (Intermediate VI). This spirodioxane intermediate is isolated via aqueous workup and recrystallization from ethanol.

Acid-Catalyzed Transesterification

Intermediate VI is dissolved in ethanol saturated with HCl gas at 0–20°C for 30 minutes to 3 hours, facilitating transesterification to the diethyl malonate derivative (Intermediate IV). This step bridges the spirodioxane and malonate pathways, demonstrating the modularity of synthetic design.

Halogenation-Driven Cyclization

Bromination of Alkyl Intermediates

A halogenation-assisted cyclization method involves treating Intermediate IV with N-bromosuccinimide (1.05 equivalents) in THF at 0°C. The resultant 3-bromo-3,3-di(ethoxycarbonyl)propyl derivative undergoes spontaneous cyclization upon warming, bypassing the need for strong bases.

Advantages

  • Reduced Base Sensitivity : Eliminates sodium hydride handling risks.

  • Improved Atom Economy : Bromine acts as both leaving group and cyclization promoter.

Comparative Analysis of Synthetic Methods

Method Key Reactants Conditions Advantages Challenges
Malonate CyclizationDiethyl malonate, NaH, DMF0°C → RT, 16 hrHigh functional group toleranceRequires anhydrous conditions
Spirodioxane RouteSpirodioxane (Compound V), DMFInert atmosphere, 1–10 hrModular intermediate designMulti-step purification
Halogenation CyclizationNBS, THF0°C, 30 minSimplified base requirementsBromine byproduct management

Scalability and Industrial Considerations

Solvent Selection and Recovery

DMF and THF are prioritized for their ability to dissolve both polar and nonpolar intermediates. Patent data emphasize solvent recycling through fractional distillation to reduce production costs.

Temperature Optimization

Exothermic reactions (e.g., NaH-mediated alkylation) require jacketed reactors to maintain 0–10°C, preventing thermal degradation of the aroylpyrrole core.

Emerging Methodological Innovations

Radical Cyclization Approaches

Recent advancements explore iron(III) salts and manganese(III) acetate to induce oxidative radical cyclization of β-dicarbonyl intermediates. This method, while experimental, offers potential for redox-neutral syntheses.

Continuous Flow Reactor Integration

Preliminary studies suggest that continuous flow systems could reduce reaction times for cyclization steps from hours to minutes, though yield data remain unpublished.

Analytical Validation Protocols

Purity Assessment

Post-synthesis, the target compound is characterized by:

  • HPLC : Phenomenex RP C18 column, 260 nm detection.

  • 1H NMR : DMSO-d6 solvent, with characteristic peaks at δ 3.2–3.5 (pyrrolizine protons) and δ 7.4–7.6 (benzoyl aromatic) .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Structural Differences Role/Application Reference
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one 113502-52-6 C₁₄H₁₁NO₂ Benzoyl at C5, ketone at C1 Ketorolac impurity (EP/USP)
6-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one Not available C₁₄H₁₁NO₂ Benzoyl at C6 (positional isomer) Ketorolac-related impurity
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone 113502-55-9 C₁₄H₁₁NO No ketone at C1; benzoyl at C5 Structural analog
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid Not available C₁₅H₁₃NO₃ Carboxylic acid at C1 (vs. ketone) Intermediate for ketorolac synthesis
(1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol 1026936-07-1 C₁₄H₁₃NO₂ Hydroxyl group at C1 (vs. ketone) Ketorolac impurity
Methyl (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate Not available C₁₆H₁₅NO₃ Methyl ester at C1 (vs. ketone) Prodrug/metabolite

Key Comparisons

Positional Isomerism (5- vs. 6-Benzoyl): this compound and its 6-benzoyl isomer share identical molecular formulas but differ in benzoyl positioning.

Functional Group Variations at C1: Ketone vs. Carboxylic Acid: The ketone in the target compound confers moderate polarity, whereas the carboxylic acid derivative (C₁₅H₁₃NO₃) is more polar, enhancing solubility for salt formation (e.g., tromethamine salt used in ketorolac formulations) . Ester Derivatives: Methyl and ethyl esters (e.g., Ketorolac Methyl Ester) increase lipophilicity, improving membrane permeability and serving as prodrugs .

Hydroxyl Substitution: (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol replaces the C1 ketone with a hydroxyl group, reducing electrophilicity and altering metabolic pathways. This compound is another impurity in ketorolac synthesis .

Regulatory and Pharmacological Relevance:

  • The target compound is strictly monitored as a degradation product in ketorolac formulations, with pharmacopoeial limits (<0.1% in EP/USP) . In contrast, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a critical intermediate in synthesizing the active pharmaceutical ingredient (API) .

Biological Activity

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, also known as the keto analog of ketorolac, is a compound with significant biological activity, particularly in anti-inflammatory and analgesic applications. This article provides a detailed overview of its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H11NO2C_{14}H_{11}NO_2 and a molecular weight of 225.24 g/mol. Its structure features a pyrrolizinone ring with a benzoyl moiety, which contributes to its unique chemical reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation in various models. Its structural similarity to ketorolac suggests it may share similar anti-inflammatory properties .
  • Analgesic Properties : The compound has been linked to pain relief mechanisms akin to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This makes it a candidate for further pharmaceutical development aimed at pain management .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

  • Reaction of Benzoyl Chloride with Dihydropyrrolizine Derivatives : This reaction is conducted in the presence of bases like sodium hydroxide or potassium carbonate.
  • Utilization of Continuous Flow Reactors : In industrial settings, continuous flow reactors may enhance efficiency and yield during the synthesis process .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound, researchers found that administration led to a significant decrease in inflammatory markers in animal models. This effect was attributed to its ability to inhibit COX enzymes effectively.

Case Study 2: Analgesic Effects

Another research effort focused on the analgesic properties of this compound compared to standard NSAIDs. The results indicated that this compound provided comparable pain relief while potentially offering a better side effect profile due to its selective action on COX pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Properties
KetorolacNon-steroidal anti-inflammatory drugAnalgesic properties; widely used for pain relief
5-Benzoyl-2,3-dihydro-1H-pyrrolizineRelated pyrrolizine derivativePotential anti-inflammatory effects
2-AcetylbenzofuranBenzofuran derivativeExhibits antioxidant activity

This table illustrates how this compound stands out due to its specific structural configuration that enhances its ability to inhibit cyclooxygenases effectively .

Q & A

Q. What are the primary analytical methods for identifying and characterizing 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one in pharmaceutical impurities?

Methodological Answer:

  • HPLC with UV detection is widely used for impurity profiling. For example, reverse-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) achieve baseline separation of this compound from Ketorolac-related substances .
  • Mass spectrometry (LC-MS/MS) provides confirmatory identification via molecular ion ([M+H]<sup>+</sup> at m/z 226) and fragmentation patterns. Cross-validation with 1H NMR (e.g., benzoyl proton signals at δ 7.5–8.0 ppm) ensures structural specificity .
  • Reference standards (e.g., EP Impurity B) are critical for quantitative accuracy. Ensure batch-specific certificates of analysis (CoA) are validated for purity (>98%) .

Q. How is this compound synthesized in laboratory settings?

Methodological Answer:

  • A common route involves cyclocondensation of pyrrolizine precursors with benzoyl chloride under anhydrous conditions. For example, refluxing in dichloromethane with triethylamine as a base yields the target compound .
  • Microwave-assisted synthesis reduces reaction times (e.g., 20 hours to 2 hours) while maintaining yields >85%. Optimize parameters like power (150–200 W) and solvent polarity (n-butanol) to minimize side products .
  • Purification via column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation. Monitor for discoloration or precipitation as stability indicators .
  • For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity data between HPLC and NMR for this compound?

Methodological Answer:

  • Cross-validation strategy :
    • HPLC-UV : Use orthogonal columns (C8 vs. phenyl-hexyl) to rule out co-elution. Adjust gradient elution (e.g., 0.1% TFA modifier) to enhance resolution .
    • Quantitative NMR (qNMR) : Integrate benzoyl proton signals against a certified internal standard (e.g., maleic acid) for absolute purity assessment .
    • Thermogravimetric analysis (TGA) : Detect non-volatile impurities (e.g., salts) by monitoring mass loss at 150–300°C .
  • Statistical analysis : Apply Bland-Altman plots to compare inter-method variability and identify systematic biases .

Q. What experimental design factors optimize the synthesis of this compound for scale-up?

Methodological Answer:

  • Key factors :
    • Solvent selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate benzoylation kinetics.
    • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion (>95%) .
  • Design of Experiments (DoE) : Apply a central composite design to model interactions between temperature, catalyst loading, and solvent volume. Response surface methodology identifies Pareto-optimal conditions .

Q. How can computational modeling predict the solubility and stability of this compound in formulation matrices?

Methodological Answer:

  • In silico tools :
    • ACD/Labs Percepta : Predict logP (2.1) and aqueous solubility (0.12 mg/mL at 25°C) using fragment-based algorithms. Validate with shake-flask experiments .
    • Molecular dynamics (MD) simulations : Model interactions with excipients (e.g., PEG 400) to assess colloidal stability. Monitor radial distribution functions (RDFs) for aggregation risks .
  • Forced degradation studies : Expose to stressors (UV light, 40°C/75% RH) and quantify degradation products via LC-HRMS. Match fragmentation pathways to in silico predictions .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL for refinement, achieving R-factors <5%. Key parameters: space group P21/c, Z = 4 .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm planarity of the benzoyl group and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • Powder XRD (PXRD) : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphic transitions during storage .

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